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Compound of Interest

Compound Name: Lobucavir

Cat. No.: B1674996 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

synthesis of Lobucavir, a potent antiviral agent. The information is curated for professionals in

the fields of medicinal chemistry, pharmacology, and drug development, offering a detailed look

at the molecule's architecture and a practical approach to its synthesis.

Chemical Structure of Lobucavir
Lobucavir is a carbocyclic nucleoside analog of guanine.[1][2] Its chemical structure is

characterized by a guanine base attached to a cyclobutane ring, which mimics the deoxyribose

sugar moiety found in natural nucleosides. This structural modification is key to its antiviral

activity.
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Identifier Value

IUPAC Name

2-amino-9-[(1R,2R,3S)-2,3-

bis(hydroxymethyl)cyclobutyl]-1,9-dihydro-6H-

purin-6-one[1]

CAS Number 127759-89-1[1]

Molecular Formula C₁₁H₁₅N₅O₃[1]

Molecular Weight 265.27 g/mol [1]

SMILES C1--INVALID-LINK--N)CO">C@@HCO[1]

Below is a 2D representation of the chemical structure of Lobucavir.
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A 2D diagram of the chemical structure of Lobucavir.

Synthesis of Lobucavir
The synthesis of Lobucavir has been approached through various routes, with a focus on

achieving high stereoselectivity for the chiral cyclobutane ring. A practical and scalable

asymmetric synthesis has been reported, which proceeds via a convergent approach. This

method has been successfully used to produce kilogram quantities of the drug for clinical

studies.

The overall synthetic strategy involves the preparation of a key chiral cyclobutane intermediate,

followed by its coupling with a purine base derivative.

Summary of Synthetic Route Yields
Synthetic Route Key Features Overall Yield Reference

Practical Asymmetric

Synthesis

Convergent approach,

asymmetric [2+2]

cycloaddition

35-40%

Organic Process

Research &

Development, 1999

Ichikawa's Synthesis

Asymmetric [2+2]

cycloaddition with a

chiral titanium catalyst

11% (in 12 steps)

Mentioned in Org.

Process Res. Dev.,

1999

Pariza's Synthesis

Use of dimenthyl

fumarate and

thioketene dimethyl

acetal

27% (for

cyclobutanone

intermediate)

Mentioned in Org.

Process Res. Dev.,

1999

Cotterill and Roberts'

Synthesis

Photochemical

rearrangement
3% (over 11 steps)

Mentioned in Org.

Process Res. Dev.,

1999

Experimental Protocols
The following protocols are generalized from the published literature and provide a framework

for the key transformations in the synthesis of Lobucavir. Researchers should consult the

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b1674996?utm_src=pdf-body-img
https://www.benchchem.com/product/b1674996?utm_src=pdf-body
https://www.benchchem.com/product/b1674996?utm_src=pdf-body
https://www.benchchem.com/product/b1674996?utm_src=pdf-body
https://www.benchchem.com/product/b1674996?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674996?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


primary literature for more specific details and optimize conditions as needed.

Synthesis of the Chiral Cyclobutane Intermediate: [1S-
(1α,2β,3α)]-3-hydroxy-1,2-cyclobutanedimethanol,
dibenzoate ester
This key intermediate is prepared through a multi-step sequence starting with an asymmetric

[2+2] cycloaddition.

Step 1: Asymmetric [2+2] Cycloaddition: Dimenthyl fumarate is reacted with ketene dimethyl

acetal in the presence of a chiral catalyst to furnish a cyclobutane diester.

Step 2: Reduction of the Diester: The resulting diester is reduced, typically using a powerful

reducing agent like lithium aluminum hydride, to yield the corresponding diol.

Step 3: Benzoylation: The hydroxyl groups of the diol are protected by benzoylation, for

example, using benzoyl chloride in the presence of a base.

Step 4: Deketalization: The ketal protecting group is removed under acidic conditions to yield

a cyclobutanone.

Step 5: Stereoselective Ketone Reduction: The cyclobutanone is stereoselectively reduced

to the desired cyclobutanol using a bulky reducing agent such as LS-Selectride or DIBAC.

Coupling of the Cyclobutane Intermediate with the
Purine Base
The final stage of the synthesis involves the coupling of the chiral cyclobutane intermediate

with a suitable purine derivative.

Step 1: Activation of the Cyclobutanol: The hydroxyl group of the cyclobutanol intermediate is

activated to facilitate nucleophilic substitution. A common method is the formation of a triflate

by reacting the alcohol with triflic anhydride.

Step 2: N9-Alkylation: The activated cyclobutyl triflate is then reacted with the tetra-n-

butylammonium salt of 2-amino-6-iodopurine. This reaction proceeds with high
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regioselectivity at the N9 position of the purine ring.

Step 3: Deprotection: The benzoyl protecting groups are removed to yield Lobucavir. This

can be achieved through transesterification with sodium methoxide or by saponification with

aqueous sodium hydroxide. The latter method has been reported to give a higher yield

(91%).

Synthetic Pathway of Lobucavir
The following diagram illustrates the convergent synthetic pathway for Lobucavir.

Dimenthyl Fumarate

Cyclobutane Diester

[2+2] Cycloaddition

Ketene Dimethyl Acetal

2-Amino-6-iodopurine
N9-Alkylated Purine DibenzoateN9-Alkylation

Cyclobutane DiolReduction Dibenzoylated DiolBenzoylation Cyclobutanone IntermediateDeketalization [1S-(1α,2β,3α)]-3-hydroxy-1,2-
cyclobutanedimethanol, dibenzoate ester

Stereoselective
Reduction Cyclobutyl Triflate

Activation (Tf₂O)

LobucavirDeprotection

Click to download full resolution via product page

A convergent synthetic pathway for Lobucavir.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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